molecular formula C7H12O3 B133056 Ethyl 2-methylacetoacetate CAS No. 609-14-3

Ethyl 2-methylacetoacetate

Cat. No. B133056
CAS RN: 609-14-3
M. Wt: 144.17 g/mol
InChI Key: FNENWZWNOPCZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methylacetoacetate (EMA) is a chemical compound that has been studied for its effects on marine life, particularly on the unicellular alga Phaeodactylum tricornutum. It has been identified as an allelochemical, which means it can affect the growth and development of other organisms in its environment .

Synthesis Analysis

EMA can be synthesized through various chemical reactions. One approach involves the reaction of 6-halopurine derivatives with ethyl acetoacetate, which does not require a metal catalyst or ligand, leading to the formation of different purine compounds . Another synthesis method includes multi-step reactions that result in compounds like (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate, which have been characterized by NMR spectroscopy and X-ray analysis . Additionally, ethyl acetoacetate has been used as a raw material in the synthesis of Ethyl (Z)-2-Methoxyimino-2-(2-aminothiazol-4-yl) Acetate, with improvements in the synthesis process leading to a simplified operation procedure and reduced production cost .

Molecular Structure Analysis

The molecular structure of EMA-related compounds has been determined using various analytical techniques. For instance, the crystal structure of certain derivatives has been elucidated, revealing the presence of intramolecular hydrogen bonding, which is significant for the stability of these molecules . The tautomeric states of ethyl acetoacetate, which include ketone and enol forms, have also been analyzed, showing that the content of the enol tautomer increases with the decrease of solvent polarity .

Chemical Reactions Analysis

EMA and its derivatives undergo several chemical reactions. For example, ethyl acetoacetate reacts with cyanoacetamide to yield pyrrole derivatives, which can be further transformed into other compounds under specific conditions . The reactivity of ethyl acetoacetate has also been demonstrated in the synthesis of thiazolyl compounds, where it undergoes oxidation, bromination, and cyclic condensation .

Physical and Chemical Properties Analysis

The physical and chemical properties of EMA have been studied in the context of its effects on marine algae. Exposure to EMA leads to oxidative stress in P. tricornutum, as indicated by increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA). This oxidative damage is countered by the alga's antioxidant responses, including the activities of enzymes like superoxide dismutase (SOD) and catalase (CAT), as well as non-enzymatic antioxidants such as ascorbic acid (AsA) and reduced glutathione (GSH) . The differential analysis of ethyl acetoacetate's tautomers also contributes to understanding its chemical properties, particularly how solvent interactions and substituent effects influence its tautomeric equilibrium .

Scientific Research Applications

Allelochemical Effects on Algae

Ethyl 2-methylacetoacetate (EMA) has been studied for its effects on the growth of various algae species. In one study, EMA exhibited different effects on the growth of Scenedesmus obliquus, Selenastrum capricornutum, and Chlamydomonas reinhardtii. It significantly inhibited the growth of S. capricornutum, while initially inhibiting and then stimulating the growth of S. obliquus. There was no significant inhibition of C. reinhardtii, but cell motility was affected (Men, Hu, & Li, 2007).

Oxidative Damage and Antioxidant Responses

EMA induced oxidative damage and antioxidant responses in the marine unicellular alga Phaeodactylum tricornutum. This study provided insights into the mechanisms of EMA's inhibitory effects on algal growth, involving reactive oxygen species and antioxidant enzymes (Yang et al., 2011).

Applications in Organic Synthesis

EMA is utilized in organic synthesis, particularly in radical addition reactions to form quaternary carbon centers. This application demonstrates its utility in creating complex organic structures with high efficiency (Bar, Parsons, & Thomas, 2002).

Microbial Reduction

The microbial reduction of ethyl α-methylacetoacetate has been explored, revealing interesting aspects of stereochemistry and the potential for producing chiral compounds (Ramos et al., 2009).

Role in Biocatalysis

EMA is involved in biocatalysis, as seen in the case of Escherichia coli. An enzyme was identified that reduces EMA stereoselectively, linking it to important fields in biocatalysis, including the microbial production of ascorbate (Habrych, Rodriguez, & Stewart, 2002).

Effects on Photosynthetic Organisms

EMA's impact on the ultrastructure and pigment composition of Microcystis aeruginosa was studied, demonstrating its potential in influencing the photosynthetic process and cellular structures in algae (Hong, Huang, & Hu, 2009).

Biodiesel Production

Ethyl acetoacetate was researched as a bio-based diluent for biodiesel, specifically for improving the cold flow properties of biodiesel from waste cooking oil. This study highlights its potential application in sustainable energy solutions (Cao, Wang, Liu, & Han, 2014).

Safety And Hazards

Ethyl 2-methylacetoacetate is a combustible liquid and causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

ethyl 2-methyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-4-10-7(9)5(2)6(3)8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNENWZWNOPCZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2033493
Record name Ethyl-2-methyl acetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2033493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylacetoacetate

CAS RN

609-14-3
Record name Ethyl 2-methylacetoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyl-3-oxobutanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-methylacetoacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 2-methyl-3-oxo-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl-2-methyl acetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2033493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-methylacetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.255
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-METHYLACETOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE9WOZ20JE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

When the thallous salts of ethyl acetoacetate, 2-carbethoxycyclopentanone, ethyl benzoylacetate, and ethyl 2-methylbenzoylacetate, prepared according to Example 1, are refluxed with methyl iodide as described in Example 1 for periods of about 4, 9, 4, and 14 hours, respectively, ethyl 2-methylacetoacetate (b.p. 82°/25 mm.), 2-methyl- 2-carbethoxy-cyclopentanone (b.p. 124°-126°/35 mm.), ethyl 2-methylbenzoyl acetate (b.p. 96°-97°/0.25 mm.), and ethyl 2,2-dimethylbenzoyl-acetate (b.p. 98°-100°/0.35 mm.), respectively, are obtained in quantitative yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere free of water and oxygen, to a three-necked flask equipped with a dropping funnel were successively added 0.15 mol of potassium tert-butoxide and 150 ml of THF, then stirrer was started. 0.12 Mol of ethyl acetoacetate was slowly dropped to the reactor cooled in an ice-water bath. Upon completion of the dropping, the reaction was continued at room temperature for further 1 hr. Then 0.18 mol of methyl iodide was slowly dropped at room temperature, and then the reaction was continued at room temperature for further 24 hrs. At the end of the reaction, solvent was evaporated by using a rotatory evaporator, and saturated saline was added to just dissolve the solid. Organic phase was separated, and aqueous phase was extracted with a suitable amount of diethyl ether for three times. The combined organic phase was washed well with saturated saline, then dried over anhydrous sodium sulfate. Solvent was removed by using a rotatory evaporator, and the residue was distilled under reduced pressure to give 0.084 mol of product. Yield 70%.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step Two
Quantity
0.18 mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methylacetoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methylacetoacetate
Reactant of Route 3
Ethyl 2-methylacetoacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-methylacetoacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-methylacetoacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-methylacetoacetate

Citations

For This Compound
717
Citations
A de Souza Ramos, JB Ribeiro, L Vazquez… - Tetrahedron …, 2009 - Elsevier
… 15g tested plant cell cultures in the bio-reduction of ethyl 2-methylacetoacetate and … to describe the bio-reduction of ethyl 2-methylacetoacetate using different yeasts and fungi. …
Number of citations: 9 www.sciencedirect.com
YJ Men, HY Hu, FM Li - Journal of Applied Phycology, 2007 - Springer
Bioassays were performed to investigate the effects of the novel allelochemical, ethyl 2-methylacetoacetate (EMA), isolated from the reed (Phragmitis australis) on the growth of three …
Number of citations: 44 link.springer.com
ZS de Mata, ME Zarranz, R Lizardo, HJ Saz - Archives of biochemistry and …, 1983 - Elsevier
… A constant activity ratio for ethyl 2-methylacetoacetate … at essentially the same rate as it did ethyl 2-methylacetoacetate. … in the reductive direction with ethyl 2-methylacetoacetate …
Number of citations: 19 www.sciencedirect.com
Y Hong, HY Hu, FM Li - Ecotoxicology and environmental safety, 2008 - Elsevier
The physiological and biochemical effects of an allelochemical ethyl 2-methyl acetoacetate (EMA) isolated from reed (Phragmites communis) on bloom-forming cyanobacterium, …
Number of citations: 119 www.sciencedirect.com
FM Li, HY Hu - Applied and Environmental Microbiology, 2005 - Am Soc Microbiol
… spectrometry as ethyl 2-methylacetoacetate. Synthesized ethyl 2-methylacetoacetate also … The EC 50 of synthesized ethyl 2-methylacetoacetate on C. pyrenoidosa and M. aeruginosa …
Number of citations: 333 journals.asm.org
K Folkers, H Adkins - Journal of the American Chemical Society, 1931 - ACS Publications
… of ethyl 2-methylacetoacetate was prepared as above using 35.6 g. (1.55 moles) of sodium, 216 g. (1.50moles) of ethyl 2-methylacetoacetate … based on ethyl 2-methylacetoacetate) and …
Number of citations: 28 pubs.acs.org
M Habrych, S Rodriguez, JD Stewart - Biotechnology progress, 2002 - Wiley Online Library
… The standard assay mixture contained 200 μM NADPH and 10 mM ethyl 2-methylacetoacetate (stock solution was 500 mM in absolute ethanol) in 40 mM KP i , pH 7.0, and a final …
Number of citations: 42 aiche.onlinelibrary.wiley.com
IA Esikova - Bulletin of the Academy of Sciences of the USSR …, 1989 - Springer
Qnium salts are efficient catalysts for the alkylation of ethyl 2-methylacetoacetate (EMAA) in the presence of solid KF. The reaction rate depends on the nature of the anion and increases …
Number of citations: 3 link.springer.com
RR Phillips - Organic Reactions, 2004 - Wiley Online Library
… In an attempt to prepare an azo ester by coupling benzendiazonium chloride with ethyl-2-methylacetoacetate, Japp and Klingemann obtained a product, which was soon recognized as …
Number of citations: 270 onlinelibrary.wiley.com
K Umemura, H Matsuyama, M Kobayashi… - Bulletin of the Chemical …, 1989 - journal.csj.jp
… The asymmetric alkylation of 2-methoxycarbonyl-1-indanone (2) and ethyl 2-methylacetoacetate (5) with an alkylsulfonium salt containing a sugar group were investigated. (S)-Ethyl 2-…
Number of citations: 24 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.